Superior Mucosal Barrier Enhancement in Colitis Model Compared to Standard-of-Care 5-ASA
In a DSS-induced mouse model of ulcerative colitis, oleanolic acid beta-D-glucopyranosyl ester (OAG) demonstrated significantly superior efficacy in enhancing mucosal barrier function compared to the first-line treatment, 5-aminosalicylic acid (5-ASA) [1]. This was evidenced by higher TEER values, increased expression of tight junction proteins, diminished bacterial translocation, and better-preserved ultrastructure of colonic mucosal cells [1].
| Evidence Dimension | Mucosal Barrier Function Enhancement |
|---|---|
| Target Compound Data | Significantly superior to 5-ASA (evidenced by elevated TEER values, increased tight junction proteins, diminished bacterial translocation, and maintained intact ultrastructure of colonic mucosal cells) |
| Comparator Or Baseline | 5-aminosalicylic acid (5-ASA), a standard-of-care drug for ulcerative colitis |
| Quantified Difference | Superior efficacy; not specified as a single numeric value but as a statistically significant, qualitative improvement across multiple parameters. |
| Conditions | DSS-induced ulcerative colitis mouse model |
Why This Matters
Demonstrates that this compound offers a therapeutically relevant advantage over the clinical standard-of-care for a specific aspect of colitis treatment.
- [1] Wang, C., Li, C., Li, G., et al. (2024). Oleanolic acid 28-O-β-D-glucopyranoside: A novel therapeutic agent against ulcerative colitis via anti-inflammatory, barrier-preservation, and gut microbiota-modulation. Biomedicine & Pharmacotherapy, 180, 117534. doi: 10.1016/j.biopha.2024.117534 View Source
